
2,4-Di(butan-2-yl)-4H-1-benzopyran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Di(butan-2-yl)-4H-1-benzopyran is an organic compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals. This compound is characterized by the presence of two butan-2-yl groups attached to the benzopyran core, which can influence its chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Di(butan-2-yl)-4H-1-benzopyran typically involves the alkylation of a benzopyran precursor with butan-2-yl halides. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the benzopyran, making it more nucleophilic. The reaction is conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反応の分析
Types of Reactions
2,4-Di(butan-2-yl)-4H-1-benzopyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the benzopyran ring to a dihydrobenzopyran.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while substitution reactions can introduce halogens, nitro groups, or other functional groups to the aromatic ring.
科学的研究の応用
2,4-Di(butan-2-yl)-4H-1-benzopyran has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
作用機序
The mechanism of action of 2,4-Di(butan-2-yl)-4H-1-benzopyran involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific biological activity being studied.
類似化合物との比較
Similar Compounds
2,4-Di(butan-2-yl)-4H-1-benzopyran: shares similarities with other benzopyran derivatives, such as flavonoids and coumarins.
Flavonoids: These compounds are known for their antioxidant properties and are found in many fruits and vegetables.
Coumarins: These compounds have anticoagulant properties and are used in the treatment of blood clotting disorders.
Uniqueness
What sets this compound apart from other similar compounds is the presence of the butan-2-yl groups. These groups can influence the compound’s solubility, stability, and biological activity, making it a unique and valuable compound for research and industrial applications.
特性
CAS番号 |
61714-08-7 |
|---|---|
分子式 |
C17H24O |
分子量 |
244.37 g/mol |
IUPAC名 |
2,4-di(butan-2-yl)-4H-chromene |
InChI |
InChI=1S/C17H24O/c1-5-12(3)15-11-17(13(4)6-2)18-16-10-8-7-9-14(15)16/h7-13,15H,5-6H2,1-4H3 |
InChIキー |
OQSGEHMDALNPGB-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C1C=C(OC2=CC=CC=C12)C(C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,7,8-Trimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B11869157.png)
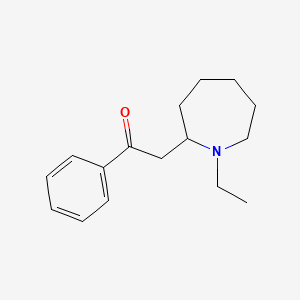




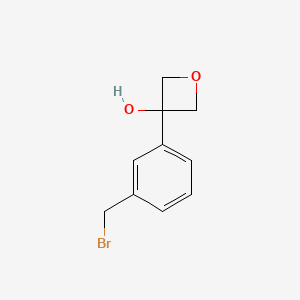
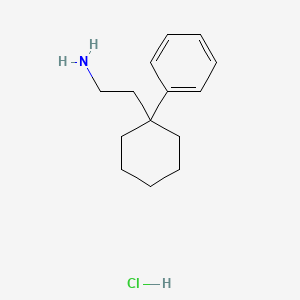
![Tert-butyl 1,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B11869199.png)

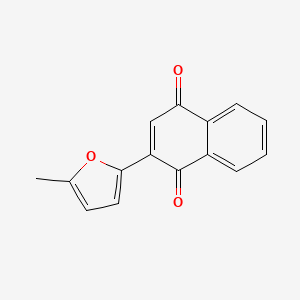
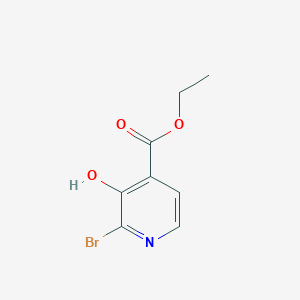

![2-Bromo-5-methoxybenzo[b]thiophene](/img/structure/B11869227.png)
